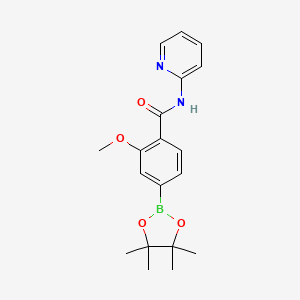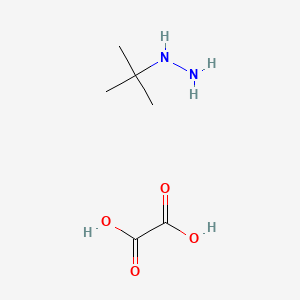
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphenol with 1-hydroxypropan-2-one in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Acid or base catalyst such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Ethyl-6-(1-oxopropan-2-yl)-4H-1-benzopyran-4-one.
Reduction: Formation of 2-Ethyl-6-(1-hydroxypropan-2-yl)-4H-1-benzopyran-4-ol.
Substitution: Formation of halogenated derivatives of the benzopyran ring.
Wissenschaftliche Forschungsanwendungen
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the benzopyran ring can interact with cellular membranes, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-6-(1-hydroxypropan-2-yl)-4H-1-benzopyran-4-ol
- 2-Ethyl-6-(1-oxopropan-2-yl)-4H-1-benzopyran-4-one
- 2-Ethyl-6-(1-chloropropan-2-yl)-4H-1-benzopyran-4-one
Uniqueness
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
58282-54-5 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
2-ethyl-6-(1-hydroxypropan-2-yl)chromen-4-one |
InChI |
InChI=1S/C14H16O3/c1-3-11-7-13(16)12-6-10(9(2)8-15)4-5-14(12)17-11/h4-7,9,15H,3,8H2,1-2H3 |
InChI-Schlüssel |
QONBZVGEMCBTOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)C2=C(O1)C=CC(=C2)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol](/img/structure/B8704214.png)
![4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)






![1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B8704270.png)

